3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of cyano groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of cyano groups and the pyrazole ring contribute to its ability to interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole: Lacks the additional cyano group and the enoic acid moiety.
3-(3-chlorophenyl)pyrazole: Simpler structure with fewer functional groups.
2-cyanoprop-2-enoic acid: Contains the cyano and enoic acid groups but lacks the pyrazole and chlorophenyl moieties.
Uniqueness
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-1-3-11(8-14)15-13(7-12(9-19)16(22)23)10-21(20-15)6-2-5-18/h1,3-4,7-8,10H,2,6H2,(H,22,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUHOCCXNIWDR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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